1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a 2-methylbenzyl group attached to a dihydropyridine ring with a carboxylic acid functional group. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzylamine with an appropriate β-ketoester under acidic conditions to form the dihydropyridine ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in a suitable solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring or the dihydropyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, particularly in its role as a calcium channel blocker, involves the inhibition of calcium ion influx through L-type calcium channels. This inhibition leads to vasodilation and a decrease in blood pressure. The compound interacts with specific binding sites on the calcium channels, altering their conformation and reducing their activity.
Comparison with Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action.
Amlodipine: A long-acting dihydropyridine used in the treatment of hypertension and angina.
Felodipine: Known for its high vascular selectivity and used in managing high blood pressure.
Uniqueness: 1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its methylbenzyl group can influence its binding affinity and selectivity towards calcium channels, potentially leading to different therapeutic outcomes.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-5-2-3-6-11(10)9-15-8-4-7-12(13(15)16)14(17)18/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRYYSFIRYCNRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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